Baclofen

説明

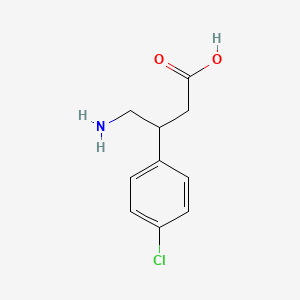

This compound is a monocarboxylic acid that is butanoic acid substituted by an amino group at position 4 and a 4-chlorophenyl group at position 3. It acts as a central nervous system depressant, GABA agonist and muscle relaxant. It has a role as a muscle relaxant, a central nervous system depressant and a GABA agonist. It is a monocarboxylic acid, a primary amino compound, a member of monochlorobenzenes and a gamma-amino acid. It is a tautomer of a this compound zwitterion.

This compound is a gamma-aminobutyric acid (GABA) agonist used as a skeletal muscle relaxant. Although originally designed in 1962 to treat epilepsy, this compound was not effective in treating this condition but instead was shown to reduce spasticity in selected patients. This compound was reintroduced in 1971 as a treatment for spasticity and was later approved by the FDA in 1977. This compound is used to manage severe muscle spasms of cerebral or spinal cord origins, including multiple sclerosis and traumatic brain injury. this compound was investigated for use in alcohol dependence and withdrawal; however, evidence is limited and there is inconsistent evidence to suggest its clinical efficacy in managing alcohol dependence or withdrawal symptoms.

This compound is a gamma-Aminobutyric Acid-ergic Agonist. The mechanism of action of this compound is as a GABA A Agonist, and GABA B Agonist.

This compound is a centrally acting muscle relaxant commonly prescribed for spasticity in patients with multiple sclerosis. This compound has not been linked to rare instances of mild, self-limited, clinically apparent liver injury.

This compound is a synthetic chlorophenyl-butanoic acid derivative used to treat spasms due to spinal cord damage and multiple sclerosis, muscle-relaxing this compound acts as a gamma-aminobutyric acid (GABA) agonist specific for GABA-B receptors. It acts at spinal and supraspinal sites, reducing excitatory transmission. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1977 and has 7 approved and 16 investigational indications. This drug has a black box warning from the FDA.

This compound is a gamma-amino-butyric acid (GABA) derivative used as a skeletal muscle relaxant. This compound stimulates GABA-B receptors leading to decreased frequency and amplitude of muscle spasms. It is especially useful in treating muscle spasticity associated with spinal cord injury. It appears to act primarily at the spinal cord level by inhibiting spinal polysynaptic afferent pathways and, to a lesser extent, monosynaptic afferent pathways.

A GAMMA-AMINOBUTYRIC ACID derivative that is a specific agonist of GABA-B RECEPTORS. It is used in the treatment of MUSCLE SPASTICITY, especially that due to SPINAL CORD INJURIES. Its therapeutic effects result from actions at spinal and supraspinal sites, generally the reduction of excitatory transmission.

特性

IUPAC Name |

4-amino-3-(4-chlorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYSYYIEGFHWSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Record name | BACLOFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022641 | |

| Record name | Baclofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Baclofen appears as odorless or practically odorless white to off-white crystalline powder. (NTP, 1992), Solid | |

| Record name | BACLOFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Baclofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), 7.12e-01 g/L | |

| Record name | BACLOFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Baclofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00181 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Baclofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1134-47-0 | |

| Record name | BACLOFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Baclofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1134-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Baclofen [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baclofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00181 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | baclofen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Baclofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Baclofen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BACLOFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H789N3FKE8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Baclofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

372 to 376 °F (NTP, 1992), 206 - 208 °C | |

| Record name | BACLOFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Baclofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Baclofen on GABA-B Receptors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular mechanisms underlying the therapeutic actions of baclofen, a selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor. It details the receptor structure, this compound's binding characteristics, the subsequent intracellular signaling cascades, and the key experimental protocols used to elucidate these interactions.

Introduction to this compound and the GABA-B Receptor

This compound (β-(4-chlorophenyl)-γ-aminobutyric acid) is a widely utilized muscle relaxant and antispasmodic agent, primarily prescribed for spasticity resulting from conditions like multiple sclerosis and spinal cord injuries.[1] Its therapeutic effects are mediated through its specific agonistic activity at the GABA-B receptor, a metabotropic G-protein coupled receptor (GPCR) that plays a crucial role in modulating neuronal excitability throughout the central nervous system (CNS).[2][3]

Unlike the ionotropic GABA-A receptors which mediate fast synaptic inhibition, GABA-B receptors are responsible for slow and prolonged inhibitory neurotransmission.[2] Functional GABA-B receptors are obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits.[4] The GABA-B1 subunit is responsible for binding the endogenous ligand GABA and agonists like this compound, while the GABA-B2 subunit is crucial for G-protein coupling and signal transduction.[2]

This compound's Interaction with the GABA-B Receptor

This compound is a stereoselective agonist, with the (R)-(-)-enantiomer being substantially more active than the (S)-(+)-enantiomer.[5] It binds to the extracellular Venus flytrap domain of the GABA-B1 subunit, inducing a conformational change that initiates downstream signaling.[4]

Signaling Pathways Activated by this compound

Upon binding of this compound to the GABA-B1 subunit, the associated G-protein (typically of the Gi/o family) is activated.[2] This activation leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate the activity of several effector proteins, resulting in an overall reduction of neuronal excitability.[6] This occurs through three primary mechanisms:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This reduction in cAMP dampens the activity of protein kinase A (PKA), a key signaling molecule involved in numerous cellular processes, including neurotransmitter release.[3]

-

Activation of G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK (or Kir3) channels.[5] This activation results in an efflux of potassium ions (K+) from the neuron, causing hyperpolarization of the postsynaptic membrane.[3][6] This hyperpolarization increases the threshold required to fire an action potential, thus producing a slow inhibitory postsynaptic potential (IPSP).[2]

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): Primarily at presynaptic terminals, the Gβγ subunit inhibits the opening of N-type (CaV2.2) and P/Q-type (CaV2.1) voltage-gated calcium channels.[5] Since calcium influx is a critical step for the fusion of synaptic vesicles with the presynaptic membrane, this inhibition leads to a reduction in the release of excitatory neurotransmitters such as glutamate.[6][7]

The following diagram illustrates the core signaling cascade initiated by this compound binding to the GABA-B receptor.

Presynaptic vs. Postsynaptic Mechanisms of Action

This compound exerts its inhibitory effects through both presynaptic and postsynaptic mechanisms.

-

Presynaptic Inhibition: By inhibiting high voltage-activated Ca²⁺ channels on presynaptic terminals, this compound reduces the release of various neurotransmitters, most notably the excitatory amino acid glutamate.[7] This is a primary mechanism for its muscle relaxant effects, as it dampens the excitatory signals to motor neurons.

-

Postsynaptic Inhibition: By activating GIRK channels on postsynaptic neurons, this compound causes membrane hyperpolarization.[6] This makes the neuron less likely to fire an action potential in response to an excitatory stimulus, contributing to overall CNS depression.[6]

The following diagram outlines the distinct presynaptic and postsynaptic effects of this compound.

Quantitative Data on this compound's Interaction with GABA-B Receptors

The affinity (Ki), potency (IC50/EC50), and efficacy of this compound have been quantified through various in vitro assays. The following tables summarize key data from the literature.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Ligand/Assay | Species/Tissue | Value | Reference(s) |

| Ki | [³H]GABA competition | Rat Brain | ~210 nM | [8] |

| IC50 | [³H]this compound binding | Cat Cerebellum | 0.015 µM (R-enantiomer) | [5] |

| IC50 | [³H]this compound binding | Cat Cerebellum | 1.77 µM (S-enantiomer) | [5] |

| EC50 | GIRK Channel Activation | Dissociated Neocortical Pyramidal Cells | 26 µM | [9] |

| EC50 | Inhibition of Adenylyl Cyclase | Rat Cortical Slices | ~0.85 µM (pEC50 = 6.07) | [10] |

| ED50 | Inhibition of Ca²⁺ Currents | Rat Supraoptic Neurons | 1.4 µM | [11] |

Table 2: Comparative Potency of GABA-B Receptor Agonists

| Compound | Assay | Species/Tissue | IC50 / EC50 | Relative Potency to this compound | Reference(s) |

| (R)-(-)-Baclofen | [³H]this compound Binding | Cat Cerebellum | 0.015 µM | 1 (Reference) | [5] |

| GABA | [³H]this compound Binding | Rat Brain | 0.11 µM | ~0.14x | [8] |

| (R)-Phenibut | [³H]this compound Binding | Rat Brain | 92 µM | ~0.00016x | [5] |

| Lesogaberan | [³H]GABA Binding | Rat Brain | 5.1 nM | ~40x more potent | [5] |

| CGP27492 | [³H]this compound Binding | Cat Cerebellum | 2.4 nM | ~15x more potent | [5] |

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental techniques. Detailed methodologies for these assays are provided below.

Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of an unlabeled compound (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the GABA-B receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize whole rat brain or specific brain regions (e.g., cortex, cerebellum) in ice-cold buffer (e.g., 50 mM Tris-HCl).[12]

-

Centrifuge the homogenate at low speed to remove debris.[12]

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[12]

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.[1]

-

Resuspend the final pellet in assay buffer to a specific protein concentration (e.g., 0.5-1.0 mg/ml), determined by a protein assay (e.g., BCA assay).[1][12]

-

-

Binding Incubation:

-

In assay tubes, combine the membrane preparation, a fixed concentration of a radiolabeled GABA-B antagonist (e.g., [³H]CGP54626) or agonist (e.g., --INVALID-LINK---baclofen), and varying concentrations of unlabeled this compound.[1][13]

-

Total Binding: Tubes containing only membranes and radioligand.

-

Non-specific Binding: Tubes containing membranes, radioligand, and a saturating concentration of an unlabeled GABA-B agonist (e.g., 1 mM this compound).[1]

-

Incubate the mixture at room temperature for a defined period (e.g., 1.5 hours) to reach equilibrium.[13]

-

-

Separation and Quantification:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[12][13]

-

Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.[13]

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[1]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

The following diagram illustrates the workflow for a radioligand competition binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit, which is an early event in GPCR signal transduction.

Methodology:

-

Membrane Preparation: Prepare receptor membranes as described in the radioligand binding assay protocol.

-

Assay Incubation:

-

In a 96-well plate, incubate membranes with varying concentrations of this compound in an assay buffer containing GDP (to ensure G-proteins are in their inactive state), MgCl₂, and NaCl.[13]

-

Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS.

-

Basal Binding: Wells containing membranes and [³⁵S]GTPγS without an agonist.

-

Non-specific Binding: Wells containing membranes and [³⁵S]GTPγS plus a high concentration of unlabeled GTPγS.

-

Incubate at 30°C for 30-60 minutes.[14]

-

-

Separation and Quantification:

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the filter-bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the agonist-stimulated binding as a percentage increase over basal levels.

-

Plot the percentage stimulation against the log concentration of this compound.

-

Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) from the dose-response curve using non-linear regression.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents across the cell membrane in response to this compound, providing a direct assessment of its effect on ion channels like GIRKs.

Methodology:

-

Cell Preparation:

-

Use acutely dissociated neurons (e.g., from rat hippocampus or dorsal raphe nucleus) or cultured cells expressing recombinant GABA-B receptors and GIRK channels.[15][16]

-

Transfer cells to a recording chamber on the stage of an inverted microscope, continuously perfused with an external bath solution (e.g., artificial cerebrospinal fluid).

-

-

Patch-Clamp Recording:

-

Fabricate glass micropipettes and fill them with an internal solution containing ions that mimic the intracellular environment (e.g., high K⁺) and GTP to allow for G-protein signaling.

-

Under visual guidance, form a high-resistance seal ("giga-seal") between the micropipette tip and the cell membrane.

-

Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.[17]

-

-

Data Acquisition:

-

In voltage-clamp mode, hold the cell membrane at a constant potential (e.g., -70 mV).

-

Apply this compound to the bath solution via the perfusion system.

-

Record the resulting outward current, which corresponds to the efflux of K⁺ through activated GIRK channels.[15][18]

-

To determine the current-voltage (I-V) relationship, apply a series of voltage steps and measure the this compound-induced current at each potential.[16]

-

-

Data Analysis:

-

Measure the amplitude of the this compound-induced outward current.

-

Generate a dose-response curve by applying different concentrations of this compound and plotting the current amplitude against the log concentration to determine the EC50.

-

Analyze the I-V curve to confirm the characteristics of the K⁺ current, such as its reversal potential and inward rectification.[16]

-

Conclusion

This compound's mechanism of action is a well-defined example of selective GPCR agonism. Its therapeutic efficacy stems from a dual action of presynaptic inhibition of excitatory neurotransmitter release and postsynaptic hyperpolarization. By binding to the GABA-B1 subunit, it initiates a Gi/o-protein-mediated cascade that ultimately suppresses neuronal excitability through the modulation of adenylyl cyclase, GIRK channels, and voltage-gated calcium channels. The experimental protocols detailed herein are foundational for the continued study of GABA-B receptor pharmacology and the development of novel modulators for a range of neurological and psychiatric disorders.

References

- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABAB Receptors [sigmaaldrich.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Variance analysis of current fluctuations of adenosine- and this compound-activated GIRK channels in dissociated neocortical pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The pharmacology of adenylyl cyclase modulation by GABAB receptors in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of N- and P/Q-type calcium channels by postsynaptic GABAB receptor activation in rat supraoptic neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 18. This compound inhibition of the hyperpolarization-activated cation current, Ih, in rat substantia nigra zona compacta neurons may be secondary to potassium current activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Baclofen in Rodent Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of baclofen in commonly used rodent models. This compound, a gamma-aminobutyric acid (GABA) B receptor agonist, is a clinically significant muscle relaxant and antispasmodic agent. Understanding its absorption, distribution, metabolism, and excretion (ADME) in preclinical rodent models is crucial for the development of novel therapeutics and for optimizing existing treatment regimens. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant pathways and workflows to support research and development efforts in this area.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound have been characterized in various rodent models, primarily rats and mice. These parameters can vary significantly depending on the species, strain, dose, and route of administration. The following tables summarize the available quantitative data from selected studies to facilitate cross-comparison.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Strain | Dose | Route of Administration | Tmax (hr) | Cmax (ng/mL) | AUC (ng·hr/mL) | t1/2 (hr) | Reference |

| Sprague-Dawley | 1 mg/kg | Oral | 0.67 ± 0.26 | 744.00 ± 252.96 | Not Reported | 3.42 - 4.10 | [1][2] |

| Wistar | 4 mg/kg | Intraperitoneal | Not Reported | Not Reported | Not Reported | Not Reported | [3] |

| Not Specified | 5 mg/kg | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | [4] |

| Sprague-Dawley | 116 mg/kg | Intragastric | 2.0 | Not Reported | Not Reported | 5.6 | [5] |

Note: Pharmacokinetic parameters can be influenced by experimental conditions and analytical methods.

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Strain | Dose | Route of Administration | Tmax (hr) | Cmax (ng/mL) | AUC (ng·hr/mL) | t1/2 (hr) | Reference |

| C57BL/6J & HAP2 | 3 mg/kg | Systemic Injection | Not Reported | Not Reported | Not Reported | 1.5 - 3.4 | [6] |

| Not Specified | 1-3 mg/kg | Intraperitoneal | Not Reported | Not Reported | Not Reported | Not Reported | [7] |

Note: Data for mice are less detailed in the provided search results. The half-life reported appears to be a general range for rodents.

Key Findings from Preclinical Studies

This compound is rapidly absorbed after oral administration in rats, with peak plasma concentrations reached within approximately one hour.[1][2] The elimination half-life in rats is in the range of 3.42 to 4.10 hours following a 1 mg/kg oral dose.[1][2] In rodents, the half-life of this compound is generally estimated to be between 1.5 and 3.4 hours.[6]

A significant finding is the restricted distribution of this compound into the brain.[8] Studies in rats have shown that brain interstitial fluid concentrations of this compound are approximately 30-fold lower than unbound plasma concentrations.[8] This is attributed to an efficient efflux mechanism at the blood-brain barrier, which is sensitive to probenecid, suggesting the involvement of an organic anion transport system.[8]

Metabolism of this compound in rats appears to be stereoselective, with the S-enantiomer being metabolized to S-M1.[9] However, the majority of the drug is excreted unchanged by the kidneys.[9]

Repeated administration of this compound in rats has been shown to alter its pharmacokinetic profile, leading to an increased peak concentration (Cmax) and absorption rate, while reducing the volume of distribution and elimination half-life.[10]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. The following are synthesized protocols for key experiments based on the reviewed literature.

Protocol 1: Oral Administration and Plasma Sample Collection in Rats

This protocol is based on methodologies described in studies investigating the oral pharmacokinetics of this compound.[1][2]

-

Animal Model: Male Sprague-Dawley rats are commonly used.[1] Animals should be fasted overnight prior to drug administration to ensure consistent absorption.

-

Drug Formulation and Administration: this compound is dissolved in distilled water to a suitable concentration (e.g., 0.5 mg/mL for a 1 mg/kg dose).[1] The solution is administered via oral gavage.

-

Blood Sampling: Blood samples (approximately 0.4 mL) are collected from the jugular vein at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-administration.[1] Blood is collected into heparinized tubes.

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS).[1][2]

Protocol 2: Quantification of this compound in Rodent Plasma using HPLC

This protocol is a generalized procedure based on several reported analytical methods.[11][12][13][14]

-

Sample Preparation: Plasma samples are typically subjected to protein precipitation to remove interfering macromolecules. This can be achieved by adding a solvent like acetonitrile.

-

Chromatographic System: A reverse-phase high-performance liquid chromatography (RP-HPLC) system is used.[11]

-

Column: A C18 column is a common choice for separating this compound from plasma components.[12][13]

-

Mobile Phase: The mobile phase composition can vary, but often consists of a buffer (e.g., triethylamine) and an organic modifier like methanol or acetonitrile.[12]

-

Detection: this compound is detected using a UV detector, typically at a wavelength of 220 nm.[12]

-

Quantification: The concentration of this compound in the samples is determined by comparing the peak area to a standard curve prepared with known concentrations of this compound.

Protocol 3: In Vivo Microdialysis for Brain Distribution Studies in Rats

This protocol is based on the methodology used to investigate the blood-brain barrier transport of this compound.[8]

-

Animal Preparation: Anesthetized rats are surgically implanted with a microdialysis probe into the target brain region (e.g., hippocampus).[8]

-

This compound Administration: this compound is administered intravenously, either as a bolus injection or a constant infusion, to achieve steady-state plasma concentrations.[8]

-

Microdialysis Sampling: The microdialysis probe is perfused with an artificial cerebrospinal fluid solution. Dialysate samples, containing this compound from the brain's interstitial fluid, are collected at regular intervals.

-

Blood and CSF Sampling: Concurrent blood and cerebrospinal fluid (CSF) samples are also collected to determine the concentration gradients.[8]

-

Sample Analysis: The concentration of this compound in the dialysate, plasma, and CSF is quantified using a sensitive analytical method like HPLC.[8]

-

Data Analysis: The data are used to calculate key transport parameters, such as influx and efflux clearances across the blood-brain barrier.[8]

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts related to this compound's pharmacokinetics and mechanism of action.

References

- 1. Pharmacokinetic Alteration of this compound by Multiple Oral Administration of Herbal Medicines in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Differential development of tolerance to the functional and behavioral effects of repeated this compound treatment in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Systemic administration of racemic this compound reduces both acquisition and maintenance of alcohol consumption in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic-pharmacodynamic modeling of the antinociceptive effect of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Study on brain interstitial fluid distribution and blood-brain barrier transport of this compound in rats by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. This compound-Induced Neuro-Respiratory Toxicity in the Rat: Contribution of Tolerance and Characterization of Withdrawal Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel analytical approach for this compound quantification in rodent plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijsr.net [ijsr.net]

- 14. ijrpb.com [ijrpb.com]

A Technical Guide to the Stereoselective Activity of Baclofen Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the differential pharmacological activities of the (R)- and (S)-enantiomers of baclofen, a gamma-aminobutyric acid (GABA) analogue and selective agonist for the GABA_B receptor. A comprehensive understanding of the stereoselectivity of this compound is critical for the rational design and development of novel therapeutics targeting the GABAergic system.

Core Findings: (R)-Baclofen as the Active Enantiomer

This compound is a racemic mixture, but its therapeutic effects are almost exclusively mediated by the (R)-enantiomer.[1] (R)-baclofen is a potent agonist at the GABA_B receptor, while the (S)-enantiomer is significantly less active.[1][2] This stereoselectivity is evident in both in vitro binding and functional assays, as well as in vivo behavioral studies.

Quantitative Analysis of Enantiomeric Activity

The differential activity of the this compound enantiomers is most clearly demonstrated by their binding affinities to the GABA_B receptor. The following tables summarize the available quantitative data.

Table 1: GABA_B Receptor Binding Affinities of this compound Enantiomers

| Compound | Assay Type | Preparation | Radioligand | IC50 (µM) | Reference |

| (R)-(-)-baclofen | Radioligand Binding | Cat Cerebellum Membranes | [³H]this compound | 0.015 | [3] |

| (S)-(+)-baclofen | Radioligand Binding | Cat Cerebellum Membranes | [³H]this compound | 1.77 | [3] |

| (-)-baclofen | Radioligand Binding | Rat Brain Crude Synaptic Membranes | [³H]-baclofen | 0.04 | [4] |

| (+)-baclofen | Radioligand Binding | Rat Brain Crude Synaptic Membranes | [³H]-baclofen | 33 | [4] |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

The data unequivocally demonstrates that (R)-baclofen possesses a significantly higher affinity for the GABA_B receptor, with IC50 values in the nanomolar to low micromolar range, whereas the (S)-enantiomer exhibits micromolar affinity, indicating a potency difference of over 100-fold.[2][3]

GABA_B Receptor Signaling Pathways

Activation of the GABA_B receptor by (R)-baclofen initiates a cascade of intracellular signaling events mediated by Gi/o proteins.[5][6] These pathways are fundamental to the inhibitory effects of this compound in the central nervous system.

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound enantiomers.

Radioligand Binding Assay

This assay is used to determine the binding affinity of (R)- and (S)-baclofen to the GABA_B receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation to remove endogenous GABA.

-

Resuspend the final pellet in assay buffer to a specific protein concentration.[7]

-

-

Binding Assay:

-

In assay tubes, combine the membrane preparation, a fixed concentration of radiolabeled this compound (e.g., [³H]this compound), and varying concentrations of the unlabeled competitor ((R)- or (S)-baclofen).

-

Define non-specific binding in the presence of a high concentration of unlabeled GABA or this compound.

-

Incubate the mixture at a specific temperature (e.g., 4°C) for a set duration to reach equilibrium.

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the GABA_B receptor upon agonist binding.

Methodology:

-

Membrane Preparation: Prepare brain membranes as described in the radioligand binding assay protocol.

-

Assay Procedure:

-

Incubate the membranes with varying concentrations of (R)- or (S)-baclofen in an assay buffer containing GDP.

-

Initiate the reaction by adding [³⁵S]GTPγS, a non-hydrolyzable GTP analog.

-

Incubate at 30°C to allow for agonist-stimulated [³⁵S]GTPγS binding to the Gα subunit.

-

Terminate the reaction by rapid filtration.

-

Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.[8][9]

-

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound against the agonist concentration to generate a dose-response curve.

-

Determine the EC50 (potency) and Emax (efficacy) values.

-

Forskolin-Stimulated cAMP Accumulation Assay

This assay assesses the functional consequence of GABA_B receptor activation, which is the inhibition of adenylyl cyclase activity.

Methodology:

-

Cell Culture: Use a cell line expressing GABA_B receptors (e.g., CHO or HEK293 cells).

-

Assay Procedure:

-

Data Analysis:

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each this compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

In Vivo Activity

The stereoselective activity of this compound enantiomers is also observed in animal models. Behavioral assays in rodents have shown that (R)-baclofen is responsible for the therapeutic effects of racemic this compound, such as muscle relaxation and reduction of alcohol intake, while (S)-baclofen is largely inactive or may even have opposing effects at high doses.

Conclusion

The pharmacological activity of this compound is highly stereoselective, with (R)-baclofen being the potent agonist at the GABA_B receptor responsible for its therapeutic effects. The (S)-enantiomer exhibits significantly lower affinity and is considered inactive at therapeutic concentrations. This in-depth understanding of the differential activity of this compound enantiomers, supported by robust quantitative data and detailed experimental protocols, is essential for the advancement of drug discovery and development in the field of GABAergic neurotransmission. Researchers and drug development professionals should focus on the (R)-enantiomer for the development of more specific and efficacious GABA_B receptor modulators.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Simultaneous Quantitation of S(+)- and R(−)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC–APCI–MS/MS: An Application for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. GABAB receptor-mediated inhibition of forskolin-stimulated cyclic AMP accumulation in rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Beyond the Canonical Target: A Technical Guide to the Molecular Interactions of Baclofen Outside the GABA-B Receptor

For Immediate Release

This technical guide provides an in-depth analysis of the molecular targets of baclofen, a widely used muscle relaxant and antispasmodic agent, beyond its well-established activity as a GABA-B receptor agonist. This document is intended for researchers, scientists, and drug development professionals interested in the off-target effects and novel therapeutic potentials of this compound. Herein, we detail the emerging evidence for this compound's interaction with the chemokine receptor CXCR4 and discuss its complex relationship with voltage-gated calcium channels, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Allosteric Modulation of the Chemokine Receptor CXCR4

Recent groundbreaking research has identified the G-protein coupled receptor (GPCR) CXCR4, a key regulator of immune responses and neuronal guidance, as a direct molecular target of this compound.[1][2][3] this compound acts as an allosteric modulator of CXCR4, binding to a site distinct from the binding pocket of its endogenous ligand, the chemokine CXCL12.[1][2][3] This interaction has been shown to inhibit CXCL12-induced cancer cell migration and modulate neuronal channel activity, opening new avenues for therapeutic applications in oncology and neuroimmunology.[1][2][3]

Quantitative Analysis of this compound-CXCR4 Interaction

The direct binding of this compound to CXCR4 has been quantified using backscattering interferometry (BSI), a label-free biophysical technique that measures changes in the refractive index upon molecular binding. These experiments have provided a dissociation constant (Kd) for the this compound-CXCR4 interaction.

| Compound | Target | Method | Dissociation Constant (Kd) | Reference |

| This compound | CXCR4 | Backscattering Interferometry (BSI) | 10.3 ± 2.8 μM | [1] |

Experimental Protocol: Backscattering Interferometry (BSI) for this compound-CXCR4 Binding

Objective: To determine the binding affinity of this compound to the human CXCR4 receptor.

Materials:

-

Recombinant human CXCR4 receptor incorporated into lipoparticles.

-

This compound hydrochloride solution of varying concentrations.

-

BSI instrument.

-

Assay buffer (e.g., phosphate-buffered saline).

Methodology:

-

Immobilization of CXCR4: Lipoparticles containing the CXCR4 receptor are immobilized on the surface of the BSI sensor chip.

-

Analyte Preparation: A series of this compound solutions with concentrations ranging from nanomolar to millimolar are prepared in the assay buffer.

-

Binding Measurement: The this compound solutions are flowed over the sensor chip surface. The BSI instrument detects changes in the interference pattern of light reflected from the sensor surface as this compound binds to the immobilized CXCR4.

-

Data Analysis: The magnitude of the BSI signal is proportional to the amount of bound this compound. The binding data is plotted against the this compound concentration and fitted to a one-site binding model to calculate the dissociation constant (Kd).

Signaling Pathway of this compound's Allosteric Modulation of CXCR4

This compound's interaction with CXCR4 modulates its downstream signaling. In experimental systems, both this compound and GABA-B antagonists have been shown to induce an inward current through G-protein-coupled inwardly rectifying potassium (GIRK) channels when co-expressed with CXCR4, an effect typically mediated by G-protein activation. This suggests that this compound binding to CXCR4 can trigger conformational changes that lead to G-protein coupling and subsequent ion channel modulation.

Interaction with Voltage-Gated Calcium Channels (VGCCs)

The interaction of this compound with voltage-gated calcium channels (VGCCs) is complex, with evidence suggesting both GABA-B receptor-dependent and potentially direct, high-affinity interactions. While the predominant mechanism of this compound-induced VGCC inhibition is through the activation of GABA-B receptors and subsequent G-protein-mediated modulation of channel activity, some studies have pointed towards a more direct mode of action.[4][5][6]

Quantitative Data on this compound's Effect on VGCCs

The reported potency of this compound in inhibiting VGCCs varies significantly depending on the experimental system and the presumed mechanism of action.

| Compound | Target VGCC | Experimental System | Potency (IC50 / EC50) | Proposed Mechanism | Reference |

| This compound | L-type-like | Cerebellar granule cell cultures | EC50 = 4 nM | Direct or second messenger-mediated | [6] |

| This compound | Cav2.1 | HEK cells co-expressing GABA-B receptors | IC50 ≈ 50 µM | GABA-B receptor-mediated | [4] |

| This compound | Cav2.3 | HEK cells co-expressing GABA-B receptors | IC50 ≈ 50 µM | GABA-B receptor-mediated | [4] |

The significant discrepancy in potency highlights the need for further research to delineate the precise nature of this compound's interaction with VGCCs, particularly in systems devoid of GABA-B receptors to confirm direct binding.

Experimental Protocols for Assessing VGCC Inhibition

Objective: To measure the effect of this compound on depolarization-induced calcium influx in cultured neurons.

Materials:

-

Primary cultures of cerebellar granule cells.

-

Depolarizing solution (e.g., high potassium buffer).

-

This compound solutions of varying concentrations.

-

Radioactive Calcium-45 (⁴⁵Ca²⁺).

-

Scintillation counter.

Methodology:

-

Cell Culture: Cerebellar granule cells are cultured to an appropriate density.

-

Pre-incubation: Cells are pre-incubated with different concentrations of this compound for a defined period.

-

Depolarization and Calcium Influx: The cell culture medium is replaced with a depolarizing solution containing ⁴⁵Ca²⁺ and the respective this compound concentration.

-

Termination of Influx: The influx is stopped by rapidly washing the cells with a cold, calcium-free buffer.

-

Quantification: The amount of intracellular ⁴⁵Ca²⁺ is quantified using a scintillation counter.

-

Data Analysis: The inhibition of ⁴⁵Ca²⁺ influx by this compound is calculated relative to the control (depolarization without this compound), and the EC50 value is determined.

Objective: To measure the direct effect of this compound on calcium currents in cells expressing specific VGCC subtypes.

Materials:

-

HEK293 cells stably expressing a specific human VGCC subtype (e.g., Cav2.1 or Cav2.3) and transiently expressing GABA-B receptor subunits.

-

Patch-clamp rig with amplifier and data acquisition system.

-

Intracellular and extracellular recording solutions.

-

This compound solutions.

Methodology:

-

Cell Preparation: Cells are prepared for patch-clamp recording.

-

Whole-Cell Configuration: A whole-cell patch-clamp configuration is established.

-

Current Recording: Barium currents (IBa) through the VGCCs are elicited by voltage-step depolarizations.

-

This compound Application: this compound is applied to the cell via the extracellular solution.

-

Data Acquisition and Analysis: The peak IBa is measured before and after this compound application to determine the percentage of inhibition. Dose-response curves are generated to calculate the IC50 value.

Experimental Workflow for VGCC Inhibition Analysis

The following diagram illustrates a typical workflow for investigating the effects of this compound on VGCCs.

Concluding Remarks

The evidence presented in this technical guide demonstrates that the pharmacological profile of this compound extends beyond its canonical action at the GABA-B receptor. The allosteric modulation of CXCR4 represents a novel and potentially significant off-target interaction that warrants further investigation for its therapeutic implications. The relationship between this compound and voltage-gated calcium channels is more nuanced, with compelling evidence for both GABA-B receptor-mediated inhibition and a potential high-affinity direct interaction that requires further clarification.

Researchers and drug development professionals are encouraged to consider these non-GABA-B receptor targets when designing studies involving this compound, as they may contribute to both its therapeutic effects and its side-effect profile. Future research should focus on elucidating the precise molecular determinants of these interactions and exploring their physiological and pathological relevance.

References

- 1. jneurosci.org [jneurosci.org]

- 2. jneurosci.org [jneurosci.org]

- 3. This compound and other GABAB receptor agents are allosteric modulators of the CXCL12 chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential Cav2.1 and Cav2.3 channel inhibition by this compound and α-conotoxin Vc1.1 via GABAB receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound inhibits with high affinity an L-type-like voltage-dependent calcium channel in cerebellar granule cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Development of Baclofen

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the history, discovery, and development of baclofen, a key therapeutic agent for managing muscle spasticity. It details the scientific journey from its initial synthesis to the elucidation of its mechanism of action and its establishment in clinical practice.

Discovery and Serendipitous Repurposing

This compound (β-(4-chlorophenyl)-γ-aminobutyric acid) was first synthesized in 1962 by the Swiss chemist Heinrich Keberle at Ciba-Geigy (now part of Novartis).[1][2] The initial therapeutic goal for this novel compound was the treatment of epilepsy.[1][3] The molecular design was rationally based on gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[1] The intention was to create a more lipophilic GABA analog that could more readily cross the blood-brain barrier.

Despite its rational design, this compound proved ineffective in treating epilepsy.[2][4] However, during these early investigations, a serendipitous discovery was made: the compound effectively reduced spasticity in certain patients.[2][4] This observation marked a pivotal turning point. Recognizing its potential as a muscle relaxant, Ciba-Geigy reintroduced this compound in 1971 specifically for the treatment of spasticity.[1][3]

Following this strategic shift, a series of clinical studies throughout the late 1960s and early 1970s were conducted to evaluate its efficacy.[1] An early double-blind controlled trial in 1966 demonstrated that this compound was significantly more effective than a placebo in reducing spasticity.[1] These foundational studies paved the way for its regulatory approval. The U.S. Food and Drug Administration (FDA) approved this compound for the treatment of spasticity in 1977.[1][4]

Elucidation of a Novel Mechanism of Action: The GABA-B Receptor

For years, the precise mechanism of this compound's action remained elusive. It was known to be a GABA analog, but it did not act on the then-known GABA receptors, which were sensitive to the antagonist bicuculline. This puzzle was solved through the groundbreaking work of Norman Bowery and his team. In 1981, using radioactively labelled this compound, they identified a novel, bicuculline-insensitive GABA receptor subtype.[5][6][7] They designated the classical, bicuculline-sensitive receptor as GABA-A and the newly discovered site as the GABA-B receptor .[6]

This compound was identified as a selective agonist for this new GABA-B receptor.[8] This discovery was a landmark in pharmacology, revealing a new major inhibitory system in the central nervous system.[5][6]

The GABA-B Receptor Signaling Pathway

GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate long-lasting synaptic inhibition.[8][9] They exist as heterodimers of GABA-B1 and GABA-B2 subunits.[9][10] Upon activation by an agonist like this compound, the receptor couples to inhibitory G-proteins (Gαi/o). This initiates a signaling cascade with two primary downstream effects:

-

Inhibition of Adenylyl Cyclase : The Gαi subunit inhibits adenylyl cyclase, leading to decreased production of cyclic AMP (cAMP).

-

Modulation of Ion Channels : The Gβγ subunit directly modulates ion channel activity. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the postsynaptic neuron.[10] Concurrently, it inhibits voltage-gated calcium channels (VGCCs) on presynaptic terminals, which reduces the influx of calcium and thereby inhibits the release of excitatory neurotransmitters like glutamate and substance P.[8][11][12]

This dual action—postsynaptic hyperpolarization and presynaptic inhibition—underlies this compound's ability to reduce neuronal excitability and suppress the hyperactive reflexes characteristic of spasticity.[3][11]

Preclinical and Clinical Development

Preclinical Evaluation

Early preclinical studies were crucial in establishing this compound's therapeutic profile. Animal models of spasticity, often involving spinal cord injury in rodents, were used to demonstrate its muscle relaxant properties. These studies showed that this compound could effectively reduce muscle tone and suppress reflex hyperexcitability.

Clinical Trials

The initial clinical trials in the late 1960s and early 1970s focused on patients with spasticity from multiple sclerosis and spinal cord injuries.[1] These studies consistently demonstrated that oral this compound was superior to placebo in reducing both muscle tone, as measured by the Ashworth scale, and the frequency of muscle spasms.[13]

However, the efficacy of oral this compound is often limited by dose-dependent side effects, such as muscle weakness, somnolence, and nausea, which affect between 25% and 75% of patients.[13] This is largely due to poor transport across the blood-brain barrier.[14]

This limitation led to a major advancement in the 1980s: intrathecal this compound (ITB) therapy. Research by Richard Penn and others, beginning in 1984, showed that delivering this compound directly into the cerebrospinal fluid via an implantable pump was significantly more effective for severe spasticity.[1][12] This route of administration achieves higher CSF concentrations with much lower total doses, thereby minimizing systemic side effects.[1] ITB therapy gained FDA approval in the early 1990s and is now a standard of care for severe, intractable spasticity.[12]

Quantitative Pharmacological Data

The interaction of this compound with the GABA-B receptor has been quantified through various in vitro assays. As a racemic mixture, the (R)-(-)-enantiomer is the active form, exhibiting substantially higher potency than the (S)-(+)-enantiomer.[10]

| Compound | Assay Type | Preparation | Radioligand | Ki (nM) | IC50 (nM) |

| (R)-(-)-Baclofen | Competitive Binding | Cat Cerebellum Membranes | [³H]this compound | - | 15 |

| (S)-(+)-Baclofen | Competitive Binding | Cat Cerebellum Membranes | [³H]this compound | - | 1770 |

| Racemic this compound | Competitive Binding | Rat Brain Membranes | [³H]GABA | 156,000 | - |

| CGP27492 (agonist) | Competitive Binding | Cat Cerebellum Membranes | [³H]this compound | - | 2.4 |

| CGP35024 (agonist) | Competitive Binding | Cat Cerebellum Membranes | [³H]this compound | - | - |

Data compiled from published studies.[10] Ki (inhibitory constant) and IC50 (half maximal inhibitory concentration) are measures of ligand affinity and potency, respectively.

Key Experimental Protocols

Competitive Radioligand Binding Assay for GABA-B Receptors

This protocol is fundamental for determining the affinity (Ki) and potency (IC50) of unlabelled compounds like this compound for the GABA-B receptor.

Objective: To measure the displacement of a specific radioligand from GABA-B receptors by a competing unlabelled ligand.

Methodology:

-

Membrane Preparation:

-

Homogenize whole brain tissue (e.g., rat or cat cerebellum) in a cold buffer (e.g., 0.32 M sucrose).[15]

-

Perform differential centrifugation to isolate the crude membrane fraction. This involves a low-speed spin to remove nuclei and debris, followed by a high-speed spin (e.g., 140,000 x g) to pellet the membranes.[15]

-

Wash the membrane pellet multiple times in a binding buffer (e.g., 50 mM Tris-HCl with 2.5 mM CaCl₂) to remove endogenous GABA, which would otherwise interfere with the assay.[15][16]

-

Resuspend the final pellet in the binding buffer to a known protein concentration (e.g., 1 mg/ml).

-

-

Binding Incubation:

-

In assay tubes, combine the prepared membranes, a fixed concentration of a specific GABA-B radioligand (e.g., --INVALID-LINK---Baclofen), and varying concentrations of the unlabelled test compound (this compound).

-

Include control tubes for:

-

Total Binding: Membranes + Radioligand only.

-

Non-specific Binding: Membranes + Radioligand + a high concentration of an unlabelled agonist (e.g., 10 µM GABA) to saturate all specific binding sites.

-

-

Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 45 minutes).[15]

-

-

Separation and Quantification:

-

Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

-

Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.

-

Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the resulting sigmoidal curve using non-linear regression analysis (e.g., using software like Prism) to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Conclusion

The history of this compound is a compelling narrative of serendipity, fundamental neuropharmacological discovery, and clinical innovation. From its origins as a failed epilepsy drug, it became the first and archetypal GABA-B receptor agonist, revolutionizing the understanding of GABAergic neurotransmission.[1] Its development journey, culminating in targeted intrathecal delivery, underscores the ongoing effort to optimize therapeutic benefit while minimizing adverse effects, a core principle in modern drug development. This compound remains a cornerstone in the management of spasticity and a vital tool for researchers exploring the complexities of the GABA-B system.

References

- 1. The History of this compound: A Journey from Antiepileptic Aspirant to Spasticity Mainstay and Beyond - The Pharmacy Newsletter! [thepharmacynewsletter.com]

- 2. This compound therapeutics, toxicity, and withdrawal: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. shura.shu.ac.uk [shura.shu.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. GABAB receptor - Wikipedia [en.wikipedia.org]

- 8. A physiological role for GABAB receptors and the effects of this compound in the mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Review of the Potential Mechanisms of Action of this compound in Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Hartley Medical | this compound: A Historical Journey and Modern Applications in Spasticity Management [hartleymedical.com]

- 13. Journal of Rehabilitation Medicine - Efficacy and safety of oral this compound in the management of spasticity: A rationale for intrathecal this compound - HTML [medicaljournals.se]

- 14. academic.oup.com [academic.oup.com]

- 15. PDSP - GABA [kidbdev.med.unc.edu]

- 16. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Baclofen's Effect on Neuronal Excitability: An In Vitro Technical Guide

Abstract: Baclofen, a selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor, is a cornerstone tool for studying inhibitory neurotransmission and a clinically relevant therapeutic for spasticity.[1][2] Its primary mechanism involves the modulation of neuronal excitability through a cascade of G-protein-mediated events. This technical guide provides an in-depth overview of this compound's effects on neuronal excitability in vitro, tailored for researchers, scientists, and drug development professionals. It consolidates quantitative data from key studies, outlines detailed experimental protocols for reproducing these findings, and visualizes the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: GABA-B Receptor Signaling

This compound exerts its influence by binding to and activating GABA-B receptors, which are metabotropic, heterodimeric G-protein coupled receptors (GPCRs) composed of GABA-B1 and GABA-B2 subunits.[2][3][4] Upon agonist binding, these receptors trigger a signaling cascade through Gi/o proteins, leading to both presynaptic and postsynaptic inhibition.[2]

Postsynaptic Inhibition: At the postsynaptic terminal, the G-protein βγ subunits directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels.[2][3][4] This activation leads to an efflux of potassium ions (K+), causing hyperpolarization of the neuronal membrane. This hyperpolarization moves the membrane potential further from the action potential threshold, thereby reducing neuronal excitability and firing rate.[3][4]

Presynaptic Inhibition: At the presynaptic terminal, the G-protein βγ subunits inhibit high-voltage-activated Ca2+ channels.[3][4] This reduces calcium influx, which is a critical step for the fusion of synaptic vesicles with the presynaptic membrane. The result is a decrease in the release of neurotransmitters, including both excitatory (e.g., glutamate) and inhibitory (e.g., GABA) transmitters.[5][6] Additionally, the Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, which can further modulate ion channel function and neurotransmitter release.[2]

Caption: GABA-B receptor signaling cascade initiated by this compound.

Quantitative Effects on Neuronal Properties

This compound's activation of GABA-B receptors produces measurable changes in neuronal function. The following tables summarize quantitative data from in vitro electrophysiology studies.

Table 1: Postsynaptic Effects of this compound on Neuronal Excitability

| Parameter Measured | Preparation | This compound Concentration | Observed Effect | Citation(s) |

| Action Potential Firing | Mouse acute brain slices (MCAO model) | Not specified (systemic injection) | Reduced number of action potentials elicited by depolarizing current pulses. | [3] |

| Spontaneous Firing Rate | Rat dopaminergic neurons (wv/wv mutant) | 10 µM | Increased firing frequency from 2.8 Hz to 5.5 Hz. | [7] |

| Spontaneous Firing Rate | Rat dopaminergic neurons (wild-type) | 10 µM | Depressed spontaneous firing. | [7] |

| Membrane Potential | Rat dopaminergic neurons | 10 µM | Caused hyperpolarization in wild-type; depolarization in wv/wv mutant. | [7] |

| Input Resistance | Mouse acute brain slices (MCAO model) | Not specified (systemic injection) | Reduced the increased input resistance caused by ischemia back to sham levels. | [3] |

| GABA-A Mediated Currents | Rat dorsal root ganglion neurons | 1-100 µM | Inhibited GABA-A receptor-activated currents in a concentration-dependent manner. | [8] |

Table 2: Presynaptic Effects of this compound on Synaptic Transmission

| Parameter Measured | Preparation | This compound Concentration | Observed Effect | Citation(s) |

| Glutamate Release | Rat hippocampal synaptosomes | 1 µM | Markedly inhibited K+-induced release of [3H]glutamate. | [5] |

| Dendritic Field Potentials | Rat hippocampal slices (CA1) | 1 µM | Markedly reduced the amplitude of the population spike and dendritic field potential. | [5] |

| Dendritic Field Potentials | Rat hippocampal slices (CA1) | 25 µM | Virtually abolished dendritic and cell body responses to afferent stimulation. | [5] |

| Inhibitory Postsynaptic Currents (IPSCs) | Cultured rat hippocampal neurons | ~5 µM (EC50) | Reduced IPSC amplitude. | [6] |

| Excitatory Postsynaptic Potentials (EPSPs) | Rat hippocampal slices | 5 µM | Strongly antagonized glutamate-evoked excitation of pyramidal neurons. | [5] |

Experimental Protocols for In Vitro Analysis

Reproducing the effects of this compound in vitro typically involves preparing acute brain slices and performing whole-cell patch-clamp electrophysiology.

Detailed Protocol: Acute Brain Slice Preparation

This protocol is adapted from methodologies used to study this compound's effects in cortical neurons.[3]

-

Anesthesia and Euthanasia: Anesthetize an adult mouse with isoflurane and decapitate, adhering to approved animal care and use protocols.

-

Brain Extraction: Rapidly dissect the brain and transfer it into an ice-cold cutting solution. The solution should be continuously bubbled with carbogen (95% O₂, 5% CO₂).

-

Cutting Solution Example: 65 mM NaCl, 105 mM sucrose, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 7 mM MgCl₂, 0.5 mM CaCl₂, 25 mM glucose.[3]

-

-

Slicing: Mount the brain onto the stage of a vibrating microtome (vibratome). Cut coronal sections of the desired brain region (e.g., cortex, hippocampus) to a thickness of 300 µm.[3]

-

Recovery: Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) at 32-34°C, continuously bubbled with carbogen. Allow slices to recover for at least 1 hour before recording.

-

aCSF Example: 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 1 mM MgCl₂, 2 mM CaCl₂, 25 mM glucose.

-

Detailed Protocol: Whole-Cell Electrophysiology

-